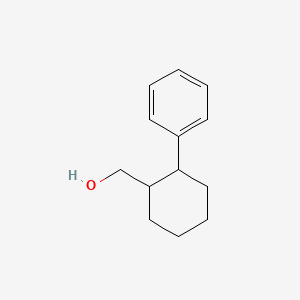

(2-Phenylcyclohexyl)methanol

Description

(2-Phenylcyclohexyl)methanol is a cyclohexane derivative featuring a phenyl group at the 2-position of the cyclohexane ring and a hydroxymethyl (-CH$2$OH) substituent. Its molecular formula is C${13}$H$_{18}$O, with a molecular weight of 190.28 g/mol. For instance, trans-2-phenylcyclohexanol undergoes dehydration with phosphoric acid to yield phenylcyclohexenes, highlighting the influence of stereochemistry on reaction pathways .

Properties

IUPAC Name |

(2-phenylcyclohexyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXMWXWVIXLIGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylcyclohexyl)methanol typically involves the Grignard reaction. One common method includes the reaction of phenylmagnesium bromide with cyclohexanone, followed by hydrolysis to yield the desired product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylcyclohexyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to halides.

Major Products Formed

Oxidation: Cyclohexyl phenyl ketone or cyclohexyl benzoic acid.

Reduction: Cyclohexylbenzene.

Substitution: Cyclohexyl phenyl halides.

Scientific Research Applications

(2-Phenylcyclohexyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Phenylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Table 1: Key Properties of Cyclohexylmethanol Derivatives

Physical and Chemical Properties

- Boiling Points/Density: Limited data for this compound, but analogues like cyclohexanemethanol (b.p. ~197°C) and (2,2-dimethylcyclohexyl)methanol (liquid at room temperature) suggest similar volatility .

- Solubility: Polar hydroxymethyl groups enhance water solubility compared to non-polar derivatives (e.g., 2-phenoxyphenylmethanol in ). However, bulky substituents (e.g., phenyl, phosphoryl) reduce solubility in aqueous media .

Research Findings and Gaps

- Stereochemical Influence: The trans isomer of 2-phenylcyclohexanol undergoes dehydration with 43% ring contraction, whereas the cis isomer favors 1-phenylcyclohexene (88%). This underscores the importance of stereochemistry in dictating reaction outcomes .

- Synthetic Challenges: Low yields in bromination of (2-Cyclohexyl-5-methyloxazol-4-yl)-methanol (55%) suggest steric hindrance or electronic deactivation at the hydroxymethyl group .

Biological Activity

(2-Phenylcyclohexyl)methanol, also known as [(1R,2S)-2-Phenylcyclohexyl]methanol, is an organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative analyses with similar compounds, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H18O

- Molecular Weight : 206.28 g/mol

- Structure : The compound features a cyclohexane ring substituted with a phenyl group and a hydroxymethyl group, contributing to its chiral nature.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, which is crucial for binding interactions. The chiral nature of the compound influences its binding affinity and specificity towards various biological targets, leading to stereospecific effects that are important in pharmacological applications.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties; however, specific pathogens targeted remain to be fully elucidated.

- Antiproliferative Effects : Investigations into related compounds have shown potential antiproliferative effects against various cancer cell lines, indicating that this compound may possess similar properties.

- Enzyme Interactions : The compound has been utilized as a substrate in enzyme-catalyzed reactions, demonstrating its utility in studying enzyme kinetics and mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| [(1R,2S)-2-Phenylcyclohexanol] | Alcohol | Lacks the methanol group; potential for different reactivity. |

| [(1S,2R)-2-Phenylcyclohexyl]methanol | Enantiomer | Different stereochemistry may alter biological activity. |

| Cyclohexylmethanol | Aliphatic alcohol | Simpler structure without aromatic substitution. |

Enzyme Interaction Studies

In enzyme-catalyzed reactions, this compound has been shown to act as a substrate for various enzymes. These interactions provide insights into the compound's utility in biochemical research and its potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.